4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine 4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17515932
InChI: InChI=1S/C8H12BrN3O2/c9-7-3-12(11-8(7)10)5-14-6-1-2-13-4-6/h3,6H,1-2,4-5H2,(H2,10,11)
SMILES:
Molecular Formula: C8H12BrN3O2
Molecular Weight: 262.10 g/mol

4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17515932

Molecular Formula: C8H12BrN3O2

Molecular Weight: 262.10 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine -

Specification

Molecular Formula C8H12BrN3O2
Molecular Weight 262.10 g/mol
IUPAC Name 4-bromo-1-(oxolan-3-yloxymethyl)pyrazol-3-amine
Standard InChI InChI=1S/C8H12BrN3O2/c9-7-3-12(11-8(7)10)5-14-6-1-2-13-4-6/h3,6H,1-2,4-5H2,(H2,10,11)
Standard InChI Key XALHXIANMWHJBK-UHFFFAOYSA-N
Canonical SMILES C1COCC1OCN2C=C(C(=N2)N)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 4-position with a bromine atom and at the 1-position with a [(oxolan-3-yloxy)methyl] group. The pyrazole core (C3H3N2\text{C}_3\text{H}_3\text{N}_2) is aromatic, while the oxolan (tetrahydrofuran) moiety introduces ether functionality, enhancing solubility and steric flexibility . The IUPAC name, 4-bromo-1-(oxolan-3-yloxymethyl)pyrazol-3-amine, reflects this arrangement.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC8H12BrN3O2\text{C}_8\text{H}_{12}\text{BrN}_3\text{O}_2
Molecular Weight262.10 g/mol
SMILES NotationC1COCC1OCN2C=C(C(=N2)N)Br
InChI KeyXALHXIANMWHJBK-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical for confirming the compound’s structure. The bromine atom at the pyrazole 4-position produces distinct 1H^1\text{H}-NMR signals near δ 7.5–8.0 ppm for aromatic protons, while the oxolan methylene groups resonate between δ 3.5–4.5 ppm. Infrared (IR) spectroscopy reveals N-H stretching vibrations (~3400 cm1^{-1}) and C-Br bonds (~600 cm1^{-1}).

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step process:

  • Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds yields the pyrazole ring .

  • Bromination: Electrophilic substitution introduces bromine at the 4-position using reagents like N\text{N}-bromosuccinimide (NBS).

  • Etherification: The oxolan-3-yloxy methyl group is introduced via nucleophilic substitution or Mitsunobu reactions .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Pyrazole FormationHydrazine, EtOH, reflux65–75
BrominationNBS, CCl4\text{CCl}_4, 0°C80–85
EtherificationOxolan-3-ol, NaH, DMF70–75

Challenges and Solutions

Key challenges include regioselective bromination and steric hindrance during etherification. Catalytic methods using palladium or copper complexes improve regioselectivity. Microwave-assisted synthesis reduces reaction times and enhances yields .

Applications in Materials Science

Coordination Chemistry

The compound’s amine and ether groups enable ligand behavior, forming complexes with transition metals like Cu(II) and Fe(III). Such complexes are explored for catalytic applications, including oxidation reactions .

Polymer Science

Incorporating the compound into polymers enhances thermal stability. For example, polyurethane composites exhibit a 20% increase in decomposition temperature (TdT_d) compared to unmodified analogs .

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